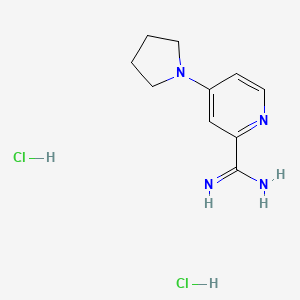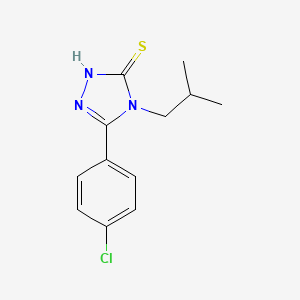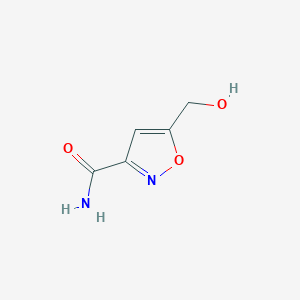![molecular formula C6H9N3O B2668767 N-[(1H-pyrazol-3-yl)methyl]acetamide CAS No. 90030-58-3](/img/structure/B2668767.png)
N-[(1H-pyrazol-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1H-pyrazol-3-yl)methyl]acetamide” is a multi-constituent substance with the molecular formula C7H11N3O . It is also known by the trade name MPA .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, Ullmann-type reactions, which are copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles, have been used for pharmacomodulation . These reactions offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .Chemical Reactions Analysis
Ullmann-type reactions have been used in the synthesis of similar compounds . These reactions are becoming a major tool in medicinal chemistry . They offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .Aplicaciones Científicas De Investigación
Antioxidant Activity and Coordination Complexes
Pyrazole-acetamide derivatives, when synthesized and characterized, show significant antioxidant activity. Studies have indicated that compounds like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and its coordination complexes with Co(II) and Cu(II) ions present significant antioxidant properties. These complexes have been evaluated through various in vitro assays like DPPH, ABTS, and FRAP, highlighting their potential in the development of antioxidant agents (Chkirate et al., 2019).
Synthesis and Characterization for Antimicrobial and Antifungal Activities
Derivatives involving the pyrazole-acetamide structure have been synthesized and evaluated for antimicrobial and antifungal activities. The introduction of pyrazole-imidazole-triazole hybrids has shown promising results against various microorganisms, including significant potency against A. niger, surpassing even the reference drug Fluconazole. This showcases the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Punia et al., 2021).
Therapeutic Applications in Alzheimer's Disease
Compounds like 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, related to the pyrazole-acetamide structure, have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, key targets in Alzheimer's disease treatment. These compounds have demonstrated significant in vitro inhibitory activity and represent a potential therapeutic approach for Alzheimer's disease management (Umar et al., 2019).
Antibacterial and Antifungal Properties
Studies on coordination complexes constructed from pyrazole-acetamide and related derivatives have shown outstanding antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. These results indicate the high potential of these compounds in antibacterial applications, with effects comparable to well-known antibiotics (Chkirate et al., 2022).
Propiedades
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(10)7-4-6-2-3-8-9-6/h2-3H,4H2,1H3,(H,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXHZYNNJKUBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668691.png)

![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)

![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)


![N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide](/img/structure/B2668702.png)
![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2668703.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2668705.png)
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2668706.png)
![1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2668707.png)